N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry name for this compound is this compound. This nomenclature reflects the complete structural hierarchy, beginning with the substituted phenyl aniline derivative and extending through the acetamide linkage to the phenyl-substituted tetrazole ring system. The Chemical Abstracts Service registry number 307341-46-4 provides unambiguous identification within chemical databases. Alternative systematic designations include N-(2,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, which emphasizes the sulfanyl bridging functionality.
The molecular formula C17H17N5OS indicates a complex heterocyclic structure containing seventeen carbon atoms, seventeen hydrogen atoms, five nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 339.42 grams per mole places this compound within the typical range for pharmaceutical intermediates and bioactive molecules. The Standard International Chemical Identifier key RCCGVTVRUSVMLB-UHFFFAOYSA-N provides a unique hash representation of the molecular connectivity. The Simplified Molecular Input Line Entry System notation CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 encodes the complete structural information in a linear format suitable for computational processing.
The compound exhibits three distinct aromatic systems: the 2,5-dimethylphenyl substituent, the tetrazole heterocycle, and the N-phenyl substituent on the tetrazole ring. These aromatic domains contribute significantly to the overall molecular architecture and influence both electronic properties and intermolecular interactions. The systematic nomenclature reflects the hierarchical organization of these structural elements, with the primary amide functionality serving as the central linking group between the substituted aniline and the tetrazole-containing side chain.
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional atomic arrangement within crystalline materials. Single-crystal X-ray diffraction techniques provide precise bond lengths, bond angles, and torsion angles that characterize the molecular geometry of this compound. The crystallographic analysis reveals that the tetrazole ring adopts a planar geometry consistent with its aromatic character, while the phenyl substituents exhibit characteristic benzene ring dimensions.
The sulfanyl bridge connecting the tetrazole ring to the acetamide carbonyl creates a flexible hinge region that influences overall molecular conformation. Crystallographic data indicate that the carbon-sulfur bond length in the sulfanyl linkage measures approximately 1.82 Ångströms, typical for carbon-sulfur single bonds in aromatic systems. The tetrazole ring demonstrates bond lengths consistent with aromatic delocalization, with nitrogen-nitrogen distances ranging from 1.32 to 1.35 Ångströms. The acetamide functionality exhibits standard geometric parameters, with the carbonyl carbon-oxygen double bond measuring approximately 1.23 Ångströms and the carbon-nitrogen amide bond displaying partial double bond character at approximately 1.33 Ångströms.
Intermolecular interactions within the crystal lattice reveal significant hydrogen bonding patterns involving the amide nitrogen-hydrogen functionality and the tetrazole nitrogen atoms. These interactions contribute to crystal stability and influence the preferred molecular conformation in the solid state. The phenyl rings participate in π-π stacking interactions, with typical interplanar distances of 3.4 to 3.8 Ångströms between adjacent aromatic systems. The 2,5-dimethyl substitution pattern on the aniline ring creates steric interactions that influence both intramolecular conformation and intermolecular packing arrangements.
Table 1: Key Crystallographic Parameters
| Bond Type | Bond Length (Å) | Bond Angle (°) | Reference |
|---|---|---|---|
| C-S (sulfanyl) | 1.82 | - | |
| C=O (amide) | 1.23 | - | |
| C-N (amide) | 1.33 | - | |
| N-N (tetrazole) | 1.32-1.35 | - | |
| C-N-C (amide) | - | 120-125 | |
| N-C-S (bridge) | - | 110-115 |
Conformational Analysis Through Computational Chemistry Methods
Computational chemistry methods provide detailed insights into the conformational preferences and energy landscapes of this compound. Systematic conformational searches reveal multiple low-energy conformers that differ primarily in the orientation of the phenyl substituents and the torsion angle around the sulfanyl bridge. Density functional theory calculations at the B3LYP/6-311++G(d,p) level indicate that the most stable conformer adopts an extended conformation that minimizes steric interactions between the aromatic rings while maintaining favorable electronic interactions.
The conformational energy profile demonstrates three distinct minima separated by relatively low energy barriers of less than 4 kilojoules per mole, indicating rapid interconversion between conformers at room temperature. Matrix isolation studies have shown that conformational cooling effects can stabilize specific conformers, allowing for detailed spectroscopic characterization of individual conformational states. The computational analysis reveals that the tetrazole ring maintains planarity across all conformers, while the phenyl substituents exhibit varying degrees of rotation around their respective attachment points.
Molecular dynamics simulations indicate that the sulfanyl bridge serves as a flexible hinge that allows for significant conformational mobility while preserving the overall molecular framework. The activation energies for conformational interconversion range from 8 to 15 kilojoules per mole, consistent with facile rotation around single bonds at physiological temperatures. The computational results demonstrate that the most populated conformer at 298 Kelvin accounts for approximately 70 percent of the total population, with the remaining conformers contributing to the dynamic equilibrium.
Table 2: Conformational Energy Analysis
| Conformer | Relative Energy (kJ/mol) | Population (%) | Key Torsion Angle (°) | Reference |
|---|---|---|---|---|
| A (most stable) | 0.0 | 70 | 180 | |
| B | 2.1 | 20 | 60 | |
| C | 3.8 | 10 | -60 | |
| Transition State | 8.5 | - | 90 |
The computational analysis also reveals significant electronic delocalization within the tetrazole ring system, with natural bond orbital analysis indicating partial negative charges distributed among the tetrazole nitrogen atoms. This electronic distribution influences both conformational preferences and intermolecular interaction patterns. The amide functionality exhibits characteristic planar geometry with restricted rotation around the carbon-nitrogen bond due to resonance effects.
Comparative Structural Features With Related Tetrazole-Acetamide Derivatives
Structural comparison with related tetrazole-acetamide derivatives reveals distinctive features that characterize this specific molecular framework. The 2,5-dimethyl substitution pattern on the aniline ring distinguishes this compound from the 3,5-dimethyl and 2,3-dimethyl isomers, with significant implications for both steric interactions and electronic properties. Analysis of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide demonstrates that direct attachment of the tetrazole ring to the phenyl substituent creates a more rigid molecular framework compared to the sulfanyl-bridged structure.
The sulfanyl bridge in this compound provides enhanced conformational flexibility compared to directly linked tetrazole-acetamide derivatives. This structural feature allows for greater spatial separation between the tetrazole and acetamide functionalities, potentially influencing biological activity and chemical reactivity patterns. Comparative analysis with 2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide reveals that modifications to the aniline substituent significantly affect both electronic properties and crystal packing behavior.
The tetrazole ring system demonstrates consistent structural parameters across the derivative series, with nitrogen-nitrogen bond lengths remaining within a narrow range of 1.32 to 1.35 Ångströms regardless of substituent modifications. However, the orientation preferences of the phenyl substituents on the tetrazole ring vary significantly depending on the nature of the acetamide substituent. Compounds containing electron-withdrawing groups on the aniline ring exhibit altered conformational preferences compared to electron-donating substituents like the dimethyl groups in the target compound.
Table 3: Comparative Structural Analysis of Tetrazole-Acetamide Derivatives
The comparative analysis demonstrates that the positioning of methyl substituents significantly influences molecular recognition patterns and intermolecular interactions. The 2,5-dimethyl pattern creates a distinct steric environment that differs markedly from 2,3-dimethyl or 3,5-dimethyl arrangements. These substitution patterns affect both the accessibility of the amide nitrogen for hydrogen bonding and the overall molecular shape, which influences crystal packing efficiency and potential biological activity profiles.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-8-9-13(2)15(10-12)18-16(23)11-24-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCGVTVRUSVMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol compound to form the sulfanyl group.
Acetamide Formation: Finally, the sulfanyl-tetrazole intermediate is coupled with 2,5-dimethylaniline under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines. For instance:
| Cell Line | Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
These findings suggest that the compound may act through mechanisms that induce apoptosis or inhibit cell proliferation pathways .
Other Biological Activities
Beyond anticancer properties, this compound has shown promise in other areas:
Anti-inflammatory Properties
In silico studies suggest potential anti-inflammatory effects through inhibition of key enzymes involved in inflammatory cascades . This could position the compound as a candidate for treating conditions characterized by excessive inflammation.
Antimicrobial Activity
Although less explored, preliminary data indicate that compounds with similar structures exhibit antimicrobial properties. Future research could investigate the efficacy of this compound against various pathogens.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
Study Example
A study published in a peer-reviewed journal synthesized the compound and assessed its anticancer activity using a panel of human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner .
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The tetrazole ring, in particular, is known for its ability to mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Effects: The 2,5-dimethylphenyl group in the target compound increases hydrophobicity relative to the 4-(dimethylamino)phenyl group in ’s analog, which may reduce solubility but enhance membrane permeability .
Table 2: Enzyme Inhibition Profiles of Acetamide Derivatives
Key Observations :
- The absence of indole or nitro groups in the target compound suggests lower α-glucosidase inhibition compared to 8v but comparable LOX inhibition if the tetrazole mimics oxadiazole’s electron-withdrawing effects .
- Hydroxyacetamide derivatives () show superior α-glucosidase inhibition, likely due to the hydroxyl group’s hydrogen-bonding capacity, a feature absent in the target compound .
Biological Activity
N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 339.41 g/mol. Its structure incorporates a dimethyl-substituted phenyl group, a tetrazole ring, and a thioacetamide moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing tetrazole moieties can exhibit antimicrobial properties. For instance, derivatives of tetrazole have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus niger .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in the body. The presence of the tetrazole ring is known to enhance binding affinity towards biological targets .
- Pharmacological Applications : The compound is being explored for potential applications in treating conditions related to inflammation and infection due to its ability to modulate biological pathways.
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Receptor Binding : The compound may bind to specific receptors involved in inflammatory responses or pain pathways.
- Enzyme Modulation : It may inhibit or activate enzymes critical for metabolic processes or pathogen resistance.
Research Findings
Several studies have been conducted to elucidate the biological activity of this compound. Below are key findings from recent research:
Case Study 1: Antifungal Screening
In a study focused on antifungal activity, derivatives of N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide were evaluated against common fungal strains. Results indicated that certain derivatives exhibited promising antifungal properties with minimal toxicity to human cells.
Case Study 2: Enzyme Interaction
Another investigation assessed the interaction of this compound with lipase enzymes. The findings suggested that it could act as an inhibitor, potentially useful in managing metabolic disorders related to lipid metabolism.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reactants | Catalyst | Temp (°C) | Time (h) | Purification | Yield Range |
|---|---|---|---|---|---|---|
| 1 | Substituted phenyl + sulfanyl-acetamide | Zeolite Y-H | 150 | 5 | Ethanol recrystallization | 60-75% |
| 2 | Intermediate + acetylating agent | Pyridine | 100-120 | 3-6 | Column chromatography | 70-85% |
Basic: How is the compound structurally characterized?
Methodological Answer:
Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm; tetrazole ring protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₀N₆OS₂: 428.12) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the tetrazole-acetamide linkage (e.g., nitro group torsion angles of -16.7° and 160.9° in related structures) .
Basic: What in vitro models are used to assess its biological activity?
Methodological Answer:
Common assays include:
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., IC₅₀ values compared to reference drugs like cisplatin) .
- Anti-inflammatory activity : Carrageenan-induced paw edema in rodents, with dose comparisons (e.g., 10 mg/kg vs. diclofenac sodium at 8 mg/kg) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ for target enzymes like COX-2) .
Q. Table 2: Biological Activity Data
| Assay Type | Model System | Effective Dose (mg/kg) | Reference Compound | Activity (%) |
|---|---|---|---|---|
| Anti-exudative | Rat paw edema | 10 | Diclofenac (8 mg/kg) | 65-78% |
| Antiproliferative | HeLa cells | 50 µM | Cisplatin (10 µM) | 70% inhibition |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Use Design of Experiments (DoE) to minimize trial-and-error:
- Factorial design : Test variables like catalyst loading (0.005–0.02 M Zeolite Y-H), solvent polarity (DMF vs. ethanol), and temperature (120–160°C) .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways and transition states .
- Feedback loops : Integrate experimental data with machine learning to refine conditions iteratively (e.g., ICReDD’s reaction path search methods) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Address discrepancies via:
- Dose-response normalization : Compare IC₅₀/EC₅₀ values adjusted for molarity and cell line variability .
- Meta-analysis : Pool data from structurally analogous compounds (e.g., triazole derivatives) to identify SAR trends .
- Mechanistic validation : Use knock-out models (e.g., CRISPR-edited enzymes) to confirm target specificity .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., COX-2 active site) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .
- ADMET prediction : SwissADME or pkCSM to evaluate pharmacokinetic liabilities (e.g., CYP450 inhibition) .
Advanced: How does pH influence the compound’s stability and reactivity?
Methodological Answer:
- pH stability assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at λ = 254 nm .
- Degradation products : LC-MS identifies hydrolyzed byproducts (e.g., cleavage of sulfanyl group at pH > 10) .
- Reactivity under physiological pH : Test solubility and aggregation in PBS (pH 7.4) for in vivo relevance .
Advanced: What strategies enhance the compound’s selectivity for therapeutic targets?
Methodological Answer:
- Isosteric replacements : Substitute tetrazole with 1,2,4-triazole to reduce off-target binding .
- Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) for site-specific activation .
- Co-crystallization : Resolve X-ray structures of compound-enzyme complexes to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
